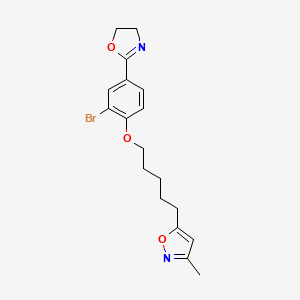

Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-

Description

Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- (hereafter referred to as Compound V(S)) is a complex heterocyclic molecule featuring:

- A 3-methylisoxazole core.

- A pentyl chain linking the isoxazole to a phenoxy group.

- A 2-bromo substituent on the phenyl ring.

- A 4,5-dihydro-2-oxazolyl moiety at the para position of the phenyl ring .

The stereochemistry of the dihydro-oxazolyl group is specified as (4S), which may influence its conformational stability and intermolecular interactions .

Properties

CAS No. |

105639-04-1 |

|---|---|

Molecular Formula |

C18H21BrN2O3 |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

5-[5-[2-bromo-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C18H21BrN2O3/c1-13-11-15(24-21-13)5-3-2-4-9-22-17-7-6-14(12-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10H2,1H3 |

InChI Key |

PKMTXOUBFKIDRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of isoxazole derivatives typically involves:

Specific Routes for Isoxazole

The compound Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- can be synthesized through multistep reactions involving:

Optimized Conditions for Synthesis

Reaction Conditions

The following table summarizes optimized conditions for each step:

Environmental Considerations

Recent advancements emphasize environmentally friendly approaches:

- Ionic liquids ([BMIM]X) as solvents for cyclization.

- Ultrasound-assisted synthesis to reduce reaction time and energy consumption.

Challenges in Synthesis

Regioselectivity

Ensuring regioselective bromination and cyclization is critical to avoid side products.

Yield Optimization

While yields are generally high, maintaining consistency across large-scale production requires precise control over reaction parameters.

Environmental Impact

Traditional methods rely on toxic solvents like chloroform; newer methods prioritize green chemistry principles.

Research Findings

Table: Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Alkylation via Nucleophilic Substitution

A common method involves reacting a brominated intermediate (e.g., 5-(5-bromopentyl)-3-methylisoxazole) with a phenol derivative. For example:

-

Reagents : Potassium carbonate, DMF, and a phenol derivative (e.g., 2-bromo-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride).

-

Conditions : Heating to 90–95°C for 1 hour, followed by filtration and purification .

Table 1: Alkylation Reaction Overview

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | Potassium carbonate, DMF, phenol derivative | 90–95°C, 1 hour | Target isoxazole | ~60% |

| Purification | Triethylamine | Recrystallization | MP: 42–43°C | – |

Cycloaddition Reactions

Isoxazole rings are often formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For derivatives with complex substituents like bromo groups:

-

Route a : Copper(I)-catalyzed reaction of nitrile oxides with terminal alkynes (e.g., from propargyl aldehydes) .

-

Route b : TSA-catalyzed cyclization of propargylic alcohols with hydroxylamines, followed by TBAF-mediated detosylation .

Table 2: Cycloaddition Methods

| Method | Reagents | Conditions | Key Feature |

|---|---|---|---|

| Copper(I)-catalyzed | Nitrile oxides, alkynes | Basic conditions | Regioselective synthesis |

| TSA-catalyzed | Propargylic alcohols, hydroxylamines | Detosylation | Environmentally friendly |

Formation of the Isoxazole Ring

The isoxazole core is typically formed via nitrile oxide-alkyne cycloaddition (Huisgen reaction):

-

Nitrile oxide generation : From aldoximes via oxidation (e.g., using HTIB) .

-

Cycloaddition : Reaction with alkynes to form the 1,2-oxazole ring.

Mechanism :

Substitution Reactions

The bromo group at the 2-position of the phenyl ring may arise from:

-

Electrophilic substitution : Bromination of a phenol derivative using reagents like NBS or bromine in acidic conditions.

-

Nucleophilic aromatic substitution : Displacement of a leaving group (e.g., hydroxyl) by bromide ion in the presence of a directing group .

Derivatization and Salt Formation

The compound can form acid addition salts, enhancing solubility and stability:

-

Methanesulfonic acid salt : Reaction of the isoxazole with methanesulfonic acid yields a salt with a melting point of 98–101°C .

Table 3: Salt Formation

| Acid | Reaction Conditions | Product | MP |

|---|---|---|---|

| Methanesulfonic acid | Room temperature | Acid addition salt | 98–101°C |

Comparative Structural Analysis

The compound’s structure includes:

-

Isoxazole core : At position 5, linked to a pentyl chain.

-

Phenyl ring : Substituted with bromo, dihydro-oxazolyl, and phenoxy groups.

SMILES notation :

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(F)(F)F (adapted from PubChem ).

Key structural features :

-

Bromo substituent : Enhances reactivity due to electron-withdrawing effects.

-

Dihydro-oxazolyl group : Contributes to antiviral activity through potential hydrogen bonding.

Challenges and Advancements

-

Regioselectivity : Achieved via copper-catalyzed or DBU-promoted cycloadditions .

-

Eco-friendly methods : Use of deep eutectic solvents (ChCl:urea) or ultrasound-assisted synthesis reduces waste .

-

Yield optimization : Purification techniques (e.g., chromatography, recrystallization) critical for isolating pure products .

Scientific Research Applications

Pharmaceutical Applications

Isoxazole compounds are widely recognized for their therapeutic potential. The specific compound has been studied for its role in:

- Anti-inflammatory Activity : Research has indicated that isoxazole derivatives can exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds similar to the one discussed have shown promising results in reducing inflammation and pain, making them candidates for analgesic drugs .

- Anticancer Properties : Studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, various synthesized isoxazoles have been tested against multiple cancer cell lines, showing significant cytotoxic effects. The compound's structure allows for modifications that enhance its efficacy against different types of cancers, including breast and colon cancer .

- Neurological Disorders : Isoxazole compounds have been explored as potential treatments for neurological conditions due to their ability to modulate neurotransmitter systems. Their unique structure may offer pathways for developing drugs targeting disorders such as depression and anxiety .

Agricultural Applications

The compound has also been investigated for its potential use in agriculture:

- Pesticide Development : Isoxazole derivatives are being researched for their effectiveness as pesticides. The structural characteristics of the compound allow it to interact with biological systems of pests, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly .

Biochemical Research

In biochemical contexts, the isoxazole compound serves as a valuable tool:

- Enzyme Inhibition Studies : Researchers utilize isoxazole derivatives to explore mechanisms of enzyme inhibition, which is essential for understanding metabolic pathways and developing new therapeutic strategies .

- Synthesis of Biological Molecules : The unique reactivity of isoxazoles makes them useful intermediates in the synthesis of complex biological molecules, aiding in drug discovery and development efforts .

Material Science

The properties of isoxazoles extend into material science:

- Organic Electronics : Isoxazole compounds have been investigated for their potential applications in organic electronics due to their electronic properties. They can enhance conductivity and stability in various materials used for electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, anticancer | Significant COX inhibition; cytotoxicity against cancer cells |

| Agricultural | Pesticide development | Effective against specific pests; eco-friendly formulations |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways; drug development |

| Material Science | Organic electronics | Improved conductivity and stability in materials |

Case Studies

- Analgesic Activity : A study on synthesized isoxazoles demonstrated their ability to selectively inhibit COX-2 over COX-1, showcasing their potential as analgesics with reduced side effects compared to traditional NSAIDs .

- Anticancer Efficacy : A series of novel isoxazoles were evaluated against human cancer cell lines (MCF-7, HeLa). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .

- Pesticidal Properties : Research into a new class of isoxazole compounds revealed promising results in pest control efficacy while maintaining low toxicity profiles for non-target organisms .

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The brominated phenoxy group and the dihydro-oxazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives (Cl vs. Br)

- Structure : Thiazole-based derivatives with chloro (4) or bromo (5) substituents on the aryl group. Both include fluorophenyl and triazolyl moieties.

- Key Findings: Isostructurality: Despite differing halogens (Cl in 4, Br in 5), both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Adjustments in crystal packing accommodate halogen size differences . Biological Relevance: Compound 4 exhibits antimicrobial activity, suggesting halogen choice (Cl vs. Bromine’s larger atomic radius and electronegativity may enhance binding affinity in target applications .

- Comparison to Compound V(S): Unlike Compounds 4/5, V(S) features an isoxazole core and dihydro-oxazolyl group instead of thiazole and triazolyl. The bromophenoxy group in V(S) shares similarities with Compound 5, but the pentyl chain and oxazolyl substituent introduce distinct steric and electronic effects.

Dihydro-Heterocyclic Systems

3-Bromo-5-phenyl-4,5-dihydroisoxazole ():

- Structure : A simpler dihydroisoxazole with a bromo substituent and phenyl group.

- Comparison to V(S): Both share a dihydroisoxazole/oxazolyl backbone, but V(S) incorporates a phenoxy-pentyl chain and methylisoxazole, increasing molecular complexity and lipophilicity. The extended alkyl chain in V(S) may enhance membrane permeability compared to the phenyl group in ’s compound .

- Structure : Isoxazole linked to benzimidazole via amide bonds.

- Key Findings : These derivatives were synthesized via cyclocondensation and evaluated for pharmacological activity, underscoring the role of isoxazole in modulating bioactivity.

- Comparison to V(S) :

- V(S) lacks the benzimidazole moiety but shares the isoxazole core. The dihydro-oxazolyl group in V(S) may confer different electronic properties compared to benzimidazole’s fused aromatic system.

Biological Activity

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The compound Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- is a notable derivative that combines various pharmacophores, potentially enhancing its therapeutic efficacy. This article presents a detailed review of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C₁₈H₂₁BrN₂O₃

- Molar Mass: 393.27 g/mol

The presence of bromine and oxazoline moieties suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, derivatives containing the isoxazole moiety demonstrated significant cytotoxicity against various cancer cell lines:

- U87 Cells: Induction of apoptosis was observed in U87 cells with IC50 values indicating strong activity.

- MCF-7 and A549 Cells: Compounds showed IC50 values of 0.02 µM and 0.2 µM, respectively, indicating high selectivity and potency against these breast cancer and lung cancer cell lines .

A structure-activity relationship (SAR) analysis revealed that substituents at specific positions on the isoxazole ring significantly enhance anticancer activity. For example, methyl and methoxy substitutions were found to increase potency against U87 cells .

Anti-inflammatory Activity

Isoxazole derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds exhibited selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes. For instance:

- Selectivity for COX-2: Some derivatives demonstrated sub-micromolar IC50 values (e.g., 0.95 µM) against COX-2, suggesting potential use as anti-inflammatory agents .

Antiviral Activity

The antiviral efficacy of isoxazole derivatives has been investigated in various models. One study reported that a specific derivative significantly reduced mortality in mice infected with poliovirus at an oral dose of 4 mg/kg . This highlights the potential for clinical applications in treating viral infections.

Summary of Research Findings

| Study | Activity | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Anticancer | U87 | Not specified | |

| Anticancer | MCF-7 | 0.02 µM | |

| Antiviral | Poliovirus | 4 mg/kg | |

| Anti-inflammatory | COX-2 | 0.95 µM |

Case Studies

- Anticancer Efficacy : In a study evaluating various isoxazole derivatives against multiple cancer cell lines, one compound exhibited remarkable activity against HT1080 cells with IC50 values ranging from 9.02 µM to 16.1 µM across different tests .

- Antiviral Properties : Compound 14 from a series of [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazoles was shown to prevent paralysis in mice infected with ECHO virus when administered intraperitoneally, showcasing its therapeutic potential against viral infections .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize this isoxazole derivative?

Answer:

The compound is typically synthesized via cycloaddition reactions between primary nitro compounds and activated carbonyl derivatives (e.g., aldehydes or ketones), as outlined in classical methodologies . Advanced modifications include using 1,3-diketones condensed with 5-methyl-isoxazole precursors to form enaminone intermediates, as demonstrated in antiepileptic agent research . Key steps involve:

- Step 1: Bromination of the phenoxy-pentyl chain to introduce the 2-bromo substituent.

- Step 2: Oxazole ring formation via cyclization of 4,5-dihydro-2-oxazolyl groups under acidic conditions.

- Step 3: Purification via column chromatography to isolate stereoisomers (noted in for stereochemical control).

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

Essential techniques include:

- NMR Spectroscopy: To confirm substituent positions and stereochemistry (e.g., 1H/13C NMR for methyl and oxazolyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., monoisotopic mass 328.178693) .

- IR Spectroscopy: Identifies functional groups (e.g., oxazole C=N stretch at ~1665 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemical ambiguities (critical for the 1 defined stereocenter in ) .

Advanced: How can researchers optimize reaction yields in multistep syntheses of this compound?

Answer:

Yield optimization requires:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition steps .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate stability in oxazole ring formation .

- Temperature Control: Lower temperatures (0–5°C) mitigate side reactions during bromination .

- Purification: Employ preparative HPLC to separate diastereomers, improving enantiomeric purity .

Advanced: How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Contradictions often arise from:

- Diastereomer Formation: Use chiral chromatography or Mosher’s ester analysis to differentiate stereoisomers .

- Dynamic Exchange: Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational flexibility in the pentyl chain .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ quantification) .

- Enzyme Inhibition: Spectrophotometric assays for glutathione reductase (GR) or glutathione S-transferase (GST) inhibition .

Advanced: How can mechanistic insights into enzyme inhibition be experimentally determined?

Answer:

- Kinetic Studies: Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive) .

- Molecular Docking: AutoDock Vina simulations to map interactions with GR/GST active sites (e.g., hydrogen bonding with Arg-218) .

- Site-Directed Mutagenesis: Validate predicted binding residues (e.g., Cys-58 in GR) via recombinant enzyme assays .

Advanced: What strategies address low solubility in pharmacological testing?

Answer:

- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility (calculated solubility: 1.4E-3 g/L) .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

- Co-Solvent Systems: Ethanol/PEG-400 mixtures (1:4 v/v) stabilize the compound in in vitro assays .

Basic: How is stereochemical purity ensured during synthesis?

Answer:

- Chiral Auxiliaries: (4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl groups direct stereoselective synthesis .

- Optical Rotation Analysis: Compare experimental [α]D values with literature data for enantiomeric excess .

- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .

Advanced: What computational tools predict bioactivity and toxicity?

Answer:

- QSAR Modeling: Utilize Schrödinger’s QikProp to predict ADMET properties (e.g., logP = 3.2) .

- Toxicity Databases: Cross-reference with the Chemical Toxicity Database for hepatotoxicity alerts .

- Molecular Dynamics (MD): GROMACS simulations assess binding stability in target enzymes .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.